molecular formula C22H19N3O4 B2383579 2-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid CAS No. 956439-74-0

2-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid

Cat. No.: B2383579
CAS No.: 956439-74-0
M. Wt: 389.411
InChI Key: GYQLQGLHLHUNQD-KRWDZBQOSA-N
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Description

2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid is a complex organic compound with a unique structure that combines elements of indole, imidazole, and benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Imidazole Ring Formation: The imidazole ring can be introduced via a cyclization reaction involving a diamine and a dicarbonyl compound.

    Benzoic Acid Attachment: The benzoic acid moiety can be attached through a condensation reaction with the indole-imidazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and imidazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazole ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.

    Substitution: Substituted benzoic acid derivatives with various functional groups attached to the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores, such as tryptophan and serotonin.

    Imidazole Derivatives: Compounds with similar imidazole rings, such as histidine and histamine.

    Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties, such as salicylic acid and acetylsalicylic acid.

Uniqueness

The uniqueness of 2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid lies in its combination of these three distinct structural elements, which confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

2-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-22(2)18-14(12-7-3-5-9-15(12)23-18)11-17-19(26)24(21(29)25(17)22)16-10-6-4-8-13(16)20(27)28/h3-10,17,23H,11H2,1-2H3,(H,27,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQLQGLHLHUNQD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CC3N1C(=O)N(C3=O)C4=CC=CC=C4C(=O)O)C5=CC=CC=C5N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C[C@@H]3N1C(=O)N(C3=O)C4=CC=CC=C4C(=O)O)C5=CC=CC=C5N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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